molecular formula C25H27ClN2O3S B289415 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289415
M. Wt: 471 g/mol
InChI Key: JWYTYRXZWWSGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK by 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide leads to decreased B-cell receptor signaling, which in turn leads to decreased survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is metabolized by the liver and excreted in the urine. 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in preclinical studies, making it a good candidate for further research. However, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the specific cancer subtype. Additionally, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may have off-target effects that could limit its usefulness in certain contexts.

Future Directions

There are several future directions for research on 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of combination therapies that include 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown synergy with other therapies, such as chemotherapy and immunotherapy, and may be more effective when used in combination. Another area of interest is the identification of biomarkers that can predict response to 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This could help to identify patients who are most likely to benefit from treatment with 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, further studies are needed to determine the long-term safety and efficacy of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans.

Synthesis Methods

The synthesis of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the formation of a benzothiophene ring, amidation, and the addition of a furylmethyl group. The final product is obtained through crystallization and purification. The synthesis of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to improve yield and purity.

Scientific Research Applications

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results as a single agent and in combination with other therapies. 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

properties

Molecular Formula

C25H27ClN2O3S

Molecular Weight

471 g/mol

IUPAC Name

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H27ClN2O3S/c1-25(2,3)16-9-10-19-20(13-16)32-24(28-22(29)15-6-4-7-17(26)12-15)21(19)23(30)27-14-18-8-5-11-31-18/h4-8,11-12,16H,9-10,13-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

JWYTYRXZWWSGII-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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